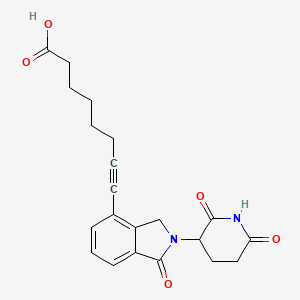

Lenalidomide-acetylene-C5-COOH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

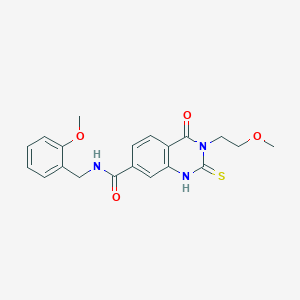

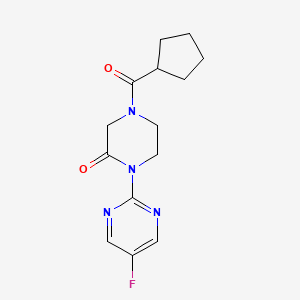

Lenalidomide-acetylene-C5-COOH is a compound derived from Lenalidomide, which is known for its immunomodulatory, anti-angiogenic, and anti-inflammatory properties. This compound is specifically designed to facilitate the recruitment of the CRBN protein, making it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that can target and degrade specific proteins within cells, offering a novel approach to drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-acetylene-C5-COOH involves the conjugation of Lenalidomide with an acetylene group and a carboxylic acid (COOH) group. The process typically includes the following steps:

Activation of Lenalidomide: Lenalidomide is activated by introducing a reactive group that can facilitate further chemical modifications.

Introduction of Acetylene Group: The activated Lenalidomide is then reacted with an acetylene-containing reagent under controlled conditions to introduce the acetylene group.

Addition of Carboxylic Acid Group: Finally, the acetylene-modified Lenalidomide is reacted with a carboxylic acid-containing reagent to introduce the COOH group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .

Chemical Reactions Analysis

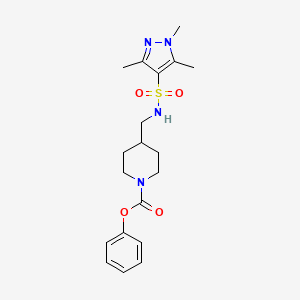

Types of Reactions: Lenalidomide-acetylene-C5-COOH undergoes various chemical reactions, including:

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the acetylene group reacting with azide-containing molecules to form triazoles, a type of click chemistry reaction.

Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

CuAAC Reaction: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used.

Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution. Reaction conditions vary based on the reagents involved.

Major Products:

Triazoles: Formed from CuAAC reactions.

Substituted Derivatives: Products of substitution reactions, depending on the specific reagents used.

Scientific Research Applications

Lenalidomide-acetylene-C5-COOH has several scientific research applications:

Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.

Mechanism of Action

Lenalidomide-acetylene-C5-COOH exerts its effects by modulating the activity of the CRBN protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. The compound binds to CRBN, altering its substrate specificity and promoting the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly effective in targeting disease-related proteins that are otherwise considered "undruggable" .

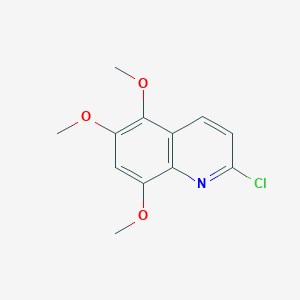

Comparison with Similar Compounds

Thalidomide: An immunomodulatory drug with similar properties but higher toxicity.

Pomalidomide: Another derivative of thalidomide with enhanced efficacy and safety profile.

CC-122, CC-220, and CC-885: Novel thalidomide analogs designed for better clinical efficacy.

Uniqueness: Lenalidomide-acetylene-C5-COOH is unique due to its ability to facilitate the recruitment of CRBN protein and its application in the synthesis of PROTACs. This makes it a valuable tool in targeted protein degradation, offering potential therapeutic benefits that are not achievable with other similar compounds .

Properties

IUPAC Name |

8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-18-12-11-17(20(27)22-18)23-13-16-14(8-6-9-15(16)21(23)28)7-4-2-1-3-5-10-19(25)26/h6,8-9,17H,1-3,5,10-13H2,(H,25,26)(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYFKFKQSNARRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)

![ethyl 5-(2-chloropropanoyl)-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)

![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)

![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)

![N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2627522.png)